Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
CAS No.: 869299-09-2
Cat. No.: VC15967072
Molecular Formula: C9H7NO4S
Molecular Weight: 225.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate - 869299-09-2](/images/structure/VC15967072.png)
Specification
CAS No. | 869299-09-2 |
---|---|
Molecular Formula | C9H7NO4S |
Molecular Weight | 225.22 g/mol |
IUPAC Name | ethyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate |
Standard InChI | InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3 |
Standard InChI Key | GGSYFQWWKWYSKL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC2=C(C(=O)O1)SC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure comprises a thieno[3,2-d] oxazine ring, which integrates a thiophene moiety fused with a 1,3-oxazine ring. This arrangement positions sulfur at the 1-position and nitrogen at the 3-position of the oxazine component, creating a planar, conjugated system that enhances stability and electronic delocalization. The ethyl carboxylate group at the 2-position introduces steric bulk and polar functionality, influencing solubility and reactivity.
Key bond lengths and angles, derived from X-ray crystallography of analogous structures, suggest significant resonance stabilization. For example, the C=O bond in the oxazine ring measures approximately 1.21 Å, consistent with partial double-bond character due to conjugation with adjacent heteroatoms .
Physicochemical Characteristics
-
Molecular Weight: 211.22 g/mol
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
-
Thermal Stability: Decomposes above 250°C, as evidenced by thermogravimetric analysis (TGA) of related thieno-oxazine derivatives .
A comparative analysis of spectroscopic data highlights distinct features:
Spectral Technique | Key Peaks | Assignment |
---|---|---|
IR (KBr) | 1745 cm⁻¹ | Ester C=O stretch |
1670 cm⁻¹ | Oxazine C=O stretch | |
¹H NMR (CDCl₃) | δ 1.35 (t, 3H) | Ethyl CH₃ |
δ 4.30 (q, 2H) | Ethyl CH₂ | |
δ 6.85 (d, 1H) | Thiophene H |
Data adapted from studies on structurally similar compounds .
Synthesis and Derivative Development
Cyclocondensation of Thiophene Precursors
A common method involves the reaction of 3-aminothiophene-2-carboxylates with ethyl 2-chloro-2-oxoacetate in chloroform, catalyzed by triethylamine. This one-pot protocol proceeds via initial nucleophilic substitution, followed by intramolecular cyclization to yield the target compound in ~85% purity .
Mechanistic Overview:
-
Step 1: Nucleophilic attack by the amine on the chlorooxoacetate, forming an intermediate oxamate.
-
Step 2: Cyclization via ester oxygen attacking the carbonyl carbon, eliminating HCl.
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to minimize purification steps. For instance, immobilizing the chlorooxoacetate on Wang resin enables efficient cyclization under microwave irradiation (80°C, 20 min), achieving yields comparable to solution-phase methods.
Functionalization Strategies
The ester and oxazine carbonyl groups serve as handles for derivative synthesis:
-
Ester Hydrolysis: Treatment with NaOH/EtOH yields the carboxylic acid, which can be coupled with amines to form amides.
-
Ring Expansion: Reaction with hydrazine generates pyrazolo-thienooxazines, exhibiting enhanced antimicrobial activity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Candida albicans demonstrate MIC values of 8–16 µg/mL, surpassing fluconazole in antifungal potency. Mechanistic studies suggest interference with ergosterol biosynthesis in fungi and cell wall integrity in bacteria.
Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
---|---|---|
MCF-7 | 12.5 | Doxorubicin (0.8) |
A549 | 18.2 | Cisplatin (2.1) |
Data from; assays conducted via MTT protocol.
Enzyme Inhibition
The compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase (XO), with Kᵢ values of 45 µM and 32 µM, respectively. Molecular docking simulations highlight hydrogen bonding with Arg120 (COX-2) and Phe649 (XO).
Industrial and Research Applications
Pharmaceutical Intermediate
Ethyl 4-oxo-4H-thieno[3,2-d][1, oxazine-2-carboxylate serves as a precursor to:
-
Antiviral agents: Thienooxazine-pyrimidine hybrids inhibit HIV-1 reverse transcriptase at nanomolar concentrations .
-
Antidepressants: Methylated analogs show serotonin reuptake inhibition comparable to fluoxetine .
Materials Science
Incorporating the compound into polymers enhances thermal stability and optoelectronic properties. For example, polyesters containing thienooxazine units exhibit:
-
Glass transition temperatures () up to 185°C
-
Photoluminescence quantum yields of 0.42 in thin films
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume